molecular formula C10H11N3O2 B13256497 N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B13256497
M. Wt: 205.21 g/mol
InChI Key: XPEZNTNQSCHBQW-UHFFFAOYSA-N
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Description

N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a heterocyclic compound with a molecular formula of C10H11N3O2. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with methyl acetoacetate, followed by reduction and cyclization steps . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have significant biological activities .

Scientific Research Applications

N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2,3,4-tetrahydroquinoxaline: Similar in structure but lacks the N-methyl and carboxamide groups.

    Quinoxaline: The parent compound, which is fully aromatic and lacks the tetrahydro and carboxamide functionalities.

    Tetrahydroquinoxaline: Similar but lacks the oxo and carboxamide groups.

Uniqueness

N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the N-methyl and carboxamide groups enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

N-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-11-10(15)6-2-3-7-8(4-6)12-5-9(14)13-7/h2-4,12H,5H2,1H3,(H,11,15)(H,13,14)

InChI Key

XPEZNTNQSCHBQW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NC(=O)CN2

Origin of Product

United States

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